molecular formula C6H7BrS B3258192 4-Bromo-2,3-dimethylthiophene CAS No. 30153-46-9

4-Bromo-2,3-dimethylthiophene

Cat. No. B3258192
CAS RN: 30153-46-9
M. Wt: 191.09 g/mol
InChI Key: GJHAWQJOXYVXFF-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dimethylthiophene is a chemical compound that belongs to the family of thienyl bromo compounds. It is a liquid with a molecular weight of 191.09 g/mol .


Synthesis Analysis

The synthesis of 4-Bromo-2,3-dimethylthiophene and its derivatives often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These approaches require additional transformations, which results in an increased number of steps and overall lower yield in total synthesis .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2,3-dimethylthiophene is C6H7BrS . The compound has a refractive index of 1.571 and a density of 1.495 g/mL at 25 °C .


Physical And Chemical Properties Analysis

4-Bromo-2,3-dimethylthiophene is a liquid with a refractive index of 1.571 and a density of 1.495 g/mL at 25 °C . Its molecular weight is 191.09 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactions

4-Bromo-2,3-dimethylthiophene has been explored for its potential in various chemical synthesis and reactions:

  • Aromatic Nucleophilic Substitution and Rearrangement : It reacts with certain amines in dimethylformamide, leading to the formation of isomers through aromatic nucleophilic substitution and rearrangement processes (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

  • Synthesis of Thiophene Derivatives : It serves as a precursor in the synthesis of various thiophene derivatives, which are important in the field of organic chemistry. For instance, it is used in the facile synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, a compound used as a synthetic equivalent in chemical reactions (Chou & Tsai, 1991).

  • Catalyzed Polycondensation : In polymer science, 4-Bromo-2,3-dimethylthiophene has been used in palladium-catalyzed dehydrohalogenative polycondensation. This method produces high molecular weight poly(3-hexylthiophene) with high regioregularity, useful in the development of advanced polymeric materials (Wang, Takita, Kikuzaki, & Ozawa, 2010).

  • Photostabilization of Polymers : New thiophene derivatives synthesized from compounds like 4-Bromo-2,3-dimethylthiophene have been studied for their application in photostabilizing polymers. These derivatives have shown effectiveness in reducing the level of photodegradation in poly(vinyl chloride) films, suggesting their potential use in enhancing the durability of polymer-based materials (Balakit et al., 2015).

Safety and Hazards

4-Bromo-2,3-dimethylthiophene is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future directions of 4-Bromo-2,3-dimethylthiophene could involve further exploration of its potential applications in the field of medicinal chemistry.

Mechanism of Action

Target of Action

4-Bromo-2,3-dimethylthiophene is a chemical compound used in organic synthesis It’s known to be used as a reagent in suzuki-miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .

Mode of Action

In the context of Suzuki-Miyaura coupling reactions, 4-Bromo-2,3-dimethylthiophene may act as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd-C bond . This is followed by transmetalation, where a nucleophilic organoboron reagent is transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki-miyaura coupling, this compound contributes to the formation of new carbon-carbon bonds, which is a fundamental process in organic chemistry and biochemistry .

Pharmacokinetics

As a chemical reagent, it’s primarily used in laboratory settings for synthetic purposes

Result of Action

As a reagent in Suzuki-Miyaura coupling reactions, it contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, which may have diverse effects depending on their structure and properties.

Action Environment

The action of 4-Bromo-2,3-dimethylthiophene can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the choice of solvent, temperature, and the presence of a base . Furthermore, the compound should be stored at a temperature of 2-8°C to maintain its stability .

properties

IUPAC Name

4-bromo-2,3-dimethylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrS/c1-4-5(2)8-3-6(4)7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHAWQJOXYVXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3-dimethylthiophene

CAS RN

30153-46-9
Record name 4-bromo-2,3-dimethylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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